4,4,4-trifluoro-3-(1H-imidazol-1-yl)butanoic acid hydrochloride

Catalog No.
S2711761
CAS No.
1909337-87-6
M.F
C7H8ClF3N2O2
M. Wt
244.6
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4,4-trifluoro-3-(1H-imidazol-1-yl)butanoic acid ...

CAS Number

1909337-87-6

Product Name

4,4,4-trifluoro-3-(1H-imidazol-1-yl)butanoic acid hydrochloride

IUPAC Name

4,4,4-trifluoro-3-imidazol-1-ylbutanoic acid;hydrochloride

Molecular Formula

C7H8ClF3N2O2

Molecular Weight

244.6

InChI

InChI=1S/C7H7F3N2O2.ClH/c8-7(9,10)5(3-6(13)14)12-2-1-11-4-12;/h1-2,4-5H,3H2,(H,13,14);1H

InChI Key

NUBYTVNOOOEZQS-UHFFFAOYSA-N

SMILES

C1=CN(C=N1)C(CC(=O)O)C(F)(F)F.Cl

solubility

not available

4,4,4-Trifluoro-3-(1H-imidazol-1-yl)butanoic acid hydrochloride is a fluorinated organic compound characterized by the molecular formula C7H8ClF3N2O2C_7H_8ClF_3N_2O_2 and a molecular weight of approximately 244.60 g/mol. This compound features a trifluoromethyl group and an imidazole ring, which significantly influence its chemical behavior and biological interactions. The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability, while the imidazole moiety provides potential for diverse interactions with biological targets.

  • Hydrogen bonding: Imidazole and carboxylic acid groups can participate in hydrogen bonding with other molecules, which could be relevant for binding to biological targets or influencing material properties.
  • Acidity: The carboxylic acid group contributes to the acidity of TFIB-HCl, potentially allowing it to interact with basic biomolecules or influence material properties in specific pH environments.

The chemical reactivity of 4,4,4-trifluoro-3-(1H-imidazol-1-yl)butanoic acid hydrochloride is largely attributed to its functional groups. The trifluoromethyl group can participate in nucleophilic substitution reactions, while the carboxylic acid functionality allows for esterification and amidation reactions. The imidazole ring can engage in protonation-deprotonation equilibria, facilitating interactions with various biological macromolecules.

Research indicates that 4,4,4-trifluoro-3-(1H-imidazol-1-yl)butanoic acid hydrochloride may exhibit significant biological activity. Its mechanism of action is believed to involve binding to specific enzymes or receptors, potentially modulating their activity. The trifluoromethyl group increases binding affinity due to enhanced hydrophobic interactions, while the imidazole ring can form hydrogen bonds and π-π stacking interactions with protein targets. This compound has been investigated for its potential as an enzyme inhibitor and receptor modulator in various biochemical studies.

The synthesis of 4,4,4-trifluoro-3-(1H-imidazol-1-yl)butanoic acid hydrochloride typically involves several key steps:

  • Formation of the Imidazole Ring: The imidazole moiety can be synthesized through condensation reactions involving glyoxal, formaldehyde, and ammonia or primary amines.
  • Introduction of the Trifluoromethyl Group: This is accomplished via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
  • Construction of the Butanoic Acid Backbone: Various organic reactions like aldol condensation or Michael addition are employed to form the butanoic acid structure.
  • Hydrochloride Salt Formation: The final step involves converting the free acid into its hydrochloride salt by treatment with hydrochloric acid.

4,4,4-Trifluoro-3-(1H-imidazol-1-yl)butanoic acid hydrochloride has several applications across different fields:

  • Chemistry: Serves as a building block in synthesizing more complex fluorinated compounds.
  • Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
  • Medicine: Explored for therapeutic properties, particularly as an enzyme inhibitor or receptor modulator.
  • Industry: Utilized in developing specialty chemicals and materials requiring fluorinated components for enhanced stability and performance.

Studies on the interactions of 4,4,4-trifluoro-3-(1H-imidazol-1-yl)butanoic acid hydrochloride with biological targets reveal that the compound can effectively modulate enzyme activity through competitive inhibition mechanisms. The unique structural features allow it to fit into active sites of enzymes or receptors, influencing their functions and providing insights into potential therapeutic uses.

Several compounds are structurally similar to 4,4,4-trifluoro-3-(1H-imidazol-1-yl)butanoic acid hydrochloride:

Compound NameStructural FeaturesUnique Aspects
4,4,4-Trifluoro-3-(1-methyl-1H-imidazol-2-yl)butanoic acid hydrochlorideMethyl group on imidazole ringAlters chemical properties and biological activity
4,4,4-Trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanoic acidHydroxyl group presentAffects reactivity and solubility
4-(1H-imidazol-1-yl)butanoic acid hydrochlorideLacks trifluoromethyl groupDifferent binding characteristics and stability

Uniqueness

The uniqueness of 4,4,4-trifluoro-3-(1H-imidazol-1-yl)butanoic acid hydrochloride lies in its specific combination of trifluoromethyl and imidazole groups. This unique structural arrangement imparts distinct chemical properties that enhance its stability and interaction potential with biological systems compared to similar compounds. Its ability to undergo various

Dates

Last modified: 08-16-2023

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